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Compound of Interest

Compound Name: 21078601926

Cat. No.: B7568919

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental
data, and methodologies associated with 21078601926 (CAS 1493256-85-1), a novel allosteric
inhibitor of the human dopamine transporter (hDAT). The information presented is collated from
publicly available research and supplier data, intended to support further investigation and drug
development efforts.

Core Compound Properties

21078601926 is a small molecule identified through a structure-based virtual screening
approach.[1][2][3] It has been characterized as an allosteric inhibitor of the human dopamine
transporter (hDAT), a key protein in regulating dopamine levels in the central nervous system.

[1]14]
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Property Value Source(s)
CAS Number 1493256-85-1 [1]
Molecular Formula C14H19FN20 [1]
Molecular Weight 250.31 g/mol [1]
Purity 98.94% [5]

In DMSO: 200 mg/mL (799.01
mM). Ultrasonic assistance
o and warming to 37°C may be
Solubility ) } [1]
required. It is recommended to
use newly opened DMSO due

to its hygroscopic nature.

Store at -20°C. Stock solutions
Storage Conditions can be stored below -20°C for [1]

several months.

Evaluation samples are

typically shipped with blue ice.
Shipping Conditions All other available sizes are [1]

shipped at room temperature,

or with blue ice upon request.

Biological Activity

21078601926 functions as an allosteric inhibitor of the human dopamine transporter (hDAT).[1]
[4] This mode of action means it binds to a site on the transporter that is distinct from the
primary (orthosteric) binding site for dopamine and other traditional DAT inhibitors. A key
characteristic of Z1078601926 is its synergistic effect when used in combination with the
orthosteric ligand, nomifensine.[1][4]

Parameter Value (uM) Conditions Source(s)

In vitro assay with
0.527 (95% CI: 0.284— _ .
ICso0 nomifensine as the [1]
0.988) o
orthosteric ligand.
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Experimental Protocols

The discovery and characterization of 21078601926 involved a combination of computational

modeling and in vitro assays.

Structure-Based Discovery Workflow

The identification of 21078601926 was the result of a systematic, structure-based drug

discovery workflow.[1][3]
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Figure 1: Workflow for the structure-based discovery of Z1078601926.
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In Vitro Dopamine Transporter Inhibition Assay

While the specific, detailed protocol for the assay that determined the 1Cso of Z1078601926 is
detailed in the primary literature by Deng S, et al. (2023), a general protocol for a dopamine
uptake inhibition assay in a cell-based system is as follows.[6] This representative protocol
illustrates the typical steps involved in such an experiment.

e Cell Culture and Transfection:

o COS-7 cells are transiently transfected with a plasmid encoding the human dopamine
transporter (o)cDNA3-hDAT).

o Cells are plated in a 96-well plate at a density of 20,000 cells per well.

o The cells are incubated for 48 hours at 37°C in a 5% CO2 humidified incubator to allow for
transporter expression.

o Dopamine Uptake Assay:

o On the day of the experiment, the cell culture medium is aspirated, and the cells are
washed with PBS-CM buffer.

o A specific concentration of the test compound (e.g., Z1078601926) or vehicle is added to
the wells and incubated for 5-10 minutes.

o A solution containing radiolabeled dopamine (e.g., [(H]DA) is added to each well to initiate
the uptake reaction.

o The plate is incubated for a precise duration (e.g., 10 minutes) to allow for dopamine
uptake.

o The assay is terminated by rapidly washing the cells with ice-cold PBS-CM to remove
extracellular radiolabeled dopamine.

e Quantification and Analysis:

o A scintillation cocktail is added to each well.
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o The radioactivity in each well, corresponding to the amount of dopamine taken up by the
cells, is quantified using a microplate scintillation counter.

o Non-specific uptake is determined in the presence of a high concentration of a known DAT
inhibitor.

o The specific uptake is calculated by subtracting the non-specific counts from the total
counts.

o Dose-response curves are generated by plotting the percent inhibition of dopamine uptake
against the concentration of the test compound to determine the ICso value.

Mechanism of Action: Allosteric Inhibition

21078601926 exhibits a synergistic inhibitory effect on the human dopamine transporter when
present with an orthosteric ligand like nomifensine.[1][3] This suggests a mechanism where the
binding of 21078601926 to its allosteric site enhances the binding or inhibitory effect of the
orthosteric ligand. Molecular dynamics simulations have been employed to explore this
synergistic effect at the molecular level.[1][3]
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Figure 2: Synergistic inhibition of hDAT by 21078601926 and an orthosteric ligand.

Disclaimer: This document is intended for research and informational purposes only.
21078601926 is a research chemical and has not been approved for medical use.[1][4] All
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handling and experiments should be conducted by qualified professionals in a laboratory
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Z1078601926 (CAS
1493256-85-1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7568919#z1078601926-cas-1493256-85-1-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b7568919?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/37410882/
https://pubmed.ncbi.nlm.nih.gov/37410882/
https://www.researchgate.net/publication/372163802_Structure-Based_Discovery_of_a_Novel_Allosteric_Inhibitor_against_Human_Dopamine_Transporter
https://idrblab.org/Publication/P0119-37410882.pdf
https://www.invivochem.com/product/V71783
https://www.mdpi.com/1420-3049/29/5/1097
https://pmc.ncbi.nlm.nih.gov/articles/PMC5741089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5741089/
https://www.benchchem.com/product/b7568919#z1078601926-cas-1493256-85-1-properties
https://www.benchchem.com/product/b7568919#z1078601926-cas-1493256-85-1-properties
https://www.benchchem.com/product/b7568919#z1078601926-cas-1493256-85-1-properties
https://www.benchchem.com/product/b7568919#z1078601926-cas-1493256-85-1-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7568919?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7568919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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and industry.
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